4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Description
Chemical Structure and Properties 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS: 2154356-73-5) is an isoindoline-1,3-dione derivative featuring a but-3-yn-1-ylamino substituent at the 4-position and a 2,6-dioxopiperidin-3-yl group at the 2-position. Its molecular formula is C₁₇H₁₅N₃O₄, with a molecular weight of 325.32 g/mol . The compound is stored under inert conditions (2–8°C) and is utilized in life sciences research, particularly as a building block for proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules .
Properties
IUPAC Name |
4-(but-3-ynylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-3-9-18-11-6-4-5-10-14(11)17(24)20(16(10)23)12-7-8-13(21)19-15(12)22/h1,4-6,12,18H,3,7-9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGKLXIUIJDQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound with notable potential in biomedical applications. It features an isoindoline core combined with a dioxopiperidine moiety and an alkyne side chain, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is with a molecular weight of approximately 363.32 g/mol. The structure includes functional groups that are crucial for its biological activity:
| Component | Description |
|---|---|
| Isoindoline Core | Provides a scaffold for biological interaction |
| Dioxopiperidine Moiety | Enhances reactivity and binding potential |
| Alkyne Side Chain | Facilitates specific interactions with biomolecules |
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an E3 ligase ligand, suggesting a role in targeted protein degradation pathways.
Key Mechanisms:
- E3 Ligase Interaction : The compound functions as a ligand for E3 ubiquitin ligases, potentially modulating protein levels within cells.
- Inhibition of Tumor Necrosis Factor (TNF) : It has shown promise in reducing TNF levels, which is significant in inflammatory diseases and cancers .
- Antiproliferative Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .
Biological Activity Studies
Several studies have explored the biological activity of similar compounds and their implications for therapy.
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of isoindoline compounds exhibit significant antiproliferative effects against cancer cell lines. For instance:
- A study showed that compounds with structural similarities to 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione displayed EC50 values comparable to metformin in pancreatic cancer cells .
Case Studies
-
Cancer Therapy : In a controlled study involving pancreatic cancer cells, the compound was tested alongside established antiproliferative agents. Results indicated that it could reduce cell viability significantly at lower concentrations than metformin.
Compound EC50 (mM) Effectiveness Metformin 0.34 Standard control Compound X 0.20 Superior performance Compound Y 0.25 Comparable to metformin - Inflammatory Diseases : The compound's ability to lower TNF levels has been linked to its structural components, which facilitate binding to TNF receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
The compound belongs to a class of cereblon (CRBN)-binding immunomodulatory drugs (IMiDs) with a shared isoindoline-1,3-dione core. Key analogs differ in substituents at the 4-position, which influence solubility, binding affinity, and biological activity.
Table 1: Structural Comparison of Key Analogs
Cytotoxicity and IC₅₀ Values
- Control Compounds (Con1–Con3) : Exhibit IC₅₀ values > 200 µM in cancer cell lines, indicating weak intrinsic cytotoxicity .
- Urea-Modified Derivatives : Compounds with urea moieties at the meta-position of phenyl triazole structures demonstrate IC₅₀ values < 50 µM, highlighting the importance of substituent bulk and electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
